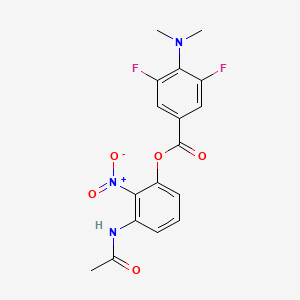
3-Acetamido-2-nitrophenyl 4-(dimethylamino)-3,5-difluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetamido-2-nitrophenyl 4-(dimethylamino)-3,5-difluorobenzoate is a complex organic compound characterized by its unique structural features It contains an acetamido group, a nitro group, a dimethylamino group, and two fluorine atoms attached to a benzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-2-nitrophenyl 4-(dimethylamino)-3,5-difluorobenzoate typically involves multi-step organic reactions. One common approach is to start with the nitration of an appropriate aromatic precursor to introduce the nitro group. This is followed by acetylation to form the acetamido group. The final step involves the esterification of the intermediate with 4-(dimethylamino)-3,5-difluorobenzoic acid under suitable conditions, such as using a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality. The choice of solvents, reagents, and catalysts would be tailored to minimize costs and environmental impact.
化学反应分析
Types of Reactions
3-Acetamido-2-nitrophenyl 4-(dimethylamino)-3,5-difluorobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The acetamido group can be hydrolyzed to yield the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of fluorine atoms can lead to a variety of derivatives with different functional groups.
科学研究应用
3-Acetamido-2-nitrophenyl 4-(dimethylamino)-3,5-difluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like Suzuki-Miyaura coupling.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential biological activity is explored for developing new pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: The compound’s unique properties are utilized in the development of advanced materials with specific electronic or optical characteristics.
作用机制
The mechanism of action of 3-Acetamido-2-nitrophenyl 4-(dimethylamino)-3,5-difluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The acetamido and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the dimethylamino group can enhance solubility and membrane permeability. The fluorine atoms contribute to the compound’s stability and reactivity, influencing its overall biological activity.
相似化合物的比较
Similar Compounds
3-Acetamido-2-nitrophenylboronic acid: Shares the acetamido and nitro groups but lacks the dimethylamino and fluorine substituents.
4-(Dimethylamino)-3,5-difluorobenzoic acid: Contains the dimethylamino and fluorine groups but lacks the acetamido and nitro functionalities.
Uniqueness
3-Acetamido-2-nitrophenyl 4-(dimethylamino)-3,5-difluorobenzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
(3-acetamido-2-nitrophenyl) 4-(dimethylamino)-3,5-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O5/c1-9(23)20-13-5-4-6-14(16(13)22(25)26)27-17(24)10-7-11(18)15(21(2)3)12(19)8-10/h4-8H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTFCGPEBKAICA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)OC(=O)C2=CC(=C(C(=C2)F)N(C)C)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
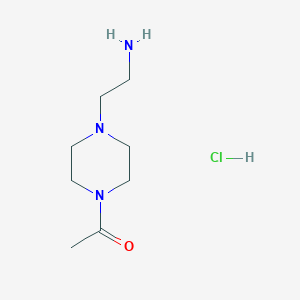
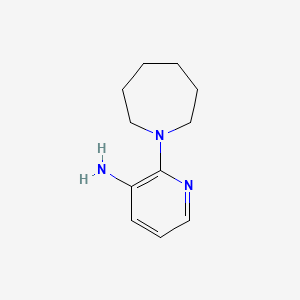
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-chlorobenzene-1-sulfonamide](/img/structure/B2731462.png)
![(1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane](/img/structure/B2731463.png)
![methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/new.no-structure.jpg)
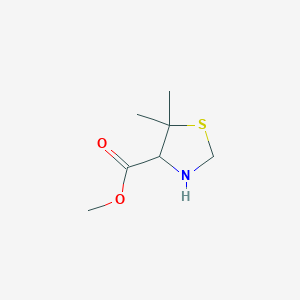
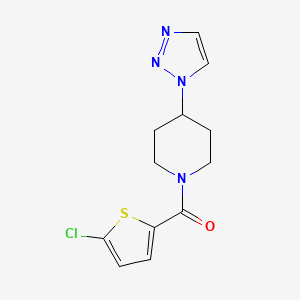
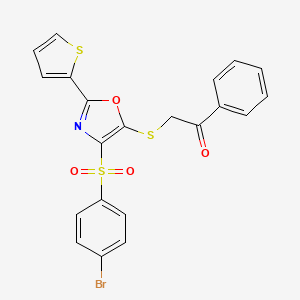
![[1-(3,5-Dihydroxyphenyl)-12-hydroxytridecan-2-yl] acetate](/img/structure/B2731475.png)

![4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-6-ethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2731478.png)
![3-allyl-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2731479.png)

![Methyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2731482.png)
